molecular formula C21H22BrN5O4S B2479323 2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 920446-67-9

2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2479323
M. Wt: 520.4
InChI Key: MDAUKDFXVYQRIR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis of novel compounds derived from pyrimidine and other heterocyclic compounds showcases the ongoing exploration in the field of medicinal chemistry. For instance, the synthesis of new heterocyclic compounds such as benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines demonstrates the versatility of pyrimidine derivatives in synthesizing potential pharmacological agents with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Anticonvulsant and Analgesic Agents

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the application of pyrimidine derivatives in developing treatments for neurological conditions. These compounds exhibit moderate anticonvulsant activity and provide insights into the structure-activity relationship crucial for designing more effective treatments (Severina et al., 2020).

Radioligand Imaging

The development of selective radioligands for imaging translocator proteins with PET, such as [18F]PBR111 from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, illustrates the application of pyrimidine derivatives in diagnostic imaging. These compounds facilitate the study of neuroinflammation and neurological disorders, providing a non-invasive method to monitor disease progression and response to therapy (Dollé et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of pyrimidine-triazole derivatives for their antimicrobial activity against various bacterial and fungal strains demonstrate the potential of pyrimidine derivatives as antibacterial and antifungal agents. This research direction is crucial for addressing the growing challenge of antimicrobial resistance (Majithiya & Bheshdadia, 2022).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-[7-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-7-13(22)8-6-12)32-11-15(28)23-10-14-4-3-9-31-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAUKDFXVYQRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Br)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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